N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenylacetamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenylacetamide hydrochloride is a useful research compound. Its molecular formula is C25H26ClN3OS2 and its molecular weight is 484.07. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenylacetamide hydrochloride, also known as APE1 Inhibitor III, is a compound of significant interest due to its biological activity as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1). This enzyme plays a crucial role in DNA repair and cellular responses to oxidative stress, making it a target for cancer therapeutics.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : N-[3-(1,3-benzothiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl]-2-phenylacetamide hydrochloride
- Molecular Formula : C25H26ClN3O2S2
- Molecular Weight : 500.07 g/mol
APE1 is involved in the base excision repair (BER) pathway and has redox activity that influences various transcription factors. Inhibition of APE1 can enhance the cytotoxic effects of DNA-damaging agents like alkylating agents (e.g., temozolomide) by preventing the repair of DNA lesions. The compound exhibits low micromolar potency against purified APE1 and has been shown to potentiate the cytotoxicity of alkylating agents in cancer cell lines.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibition of APE1 activity:
Compound | IC50 (µM) | Activity Description |
---|---|---|
APE1 Inhibitor III | 2.0 ± 0.1 | Potent inhibition of APE1 activity in HeLa cells |
Control Compound 1 | 32 | Moderate inhibition |
Control Compound 2 | >57 | Inactive |
The IC50 value indicates that this compound is highly effective at low concentrations compared to other tested compounds .
Case Studies
One notable study involved the use of this compound in combination with temozolomide on glioblastoma cells. The results indicated that the compound not only inhibited APE1 but also led to increased accumulation of apurinic sites in DNA when treated with methylmethane sulfonate (MMS), suggesting a synergistic effect that could enhance therapeutic outcomes in cancer treatment .
Pharmacokinetics and ADME Profile
The pharmacokinetic profile of this compound shows favorable absorption and distribution characteristics:
- Absorption : Good bioavailability observed in animal models.
- Distribution : Effective penetration into both plasma and brain tissue post-administration.
- Metabolism : Undergoes metabolic conversion with a profile suitable for further development as a therapeutic agent.
These properties suggest potential for clinical application in oncology settings where DNA repair inhibition could enhance the efficacy of existing chemotherapeutics.
Conclusion and Future Directions
This compound represents a promising candidate for further research into APE1 inhibition as a therapeutic strategy in cancer treatment. Future studies should focus on optimizing its pharmacological profile and exploring its efficacy in clinical trials.
属性
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2-phenylacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3OS2.ClH/c1-16(2)28-13-12-18-21(15-28)31-25(27-22(29)14-17-8-4-3-5-9-17)23(18)24-26-19-10-6-7-11-20(19)30-24;/h3-11,16H,12-15H2,1-2H3,(H,27,29);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNDOGGFKKZDOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)CC5=CC=CC=C5.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。